4-Hydroxyphenol formate

Description

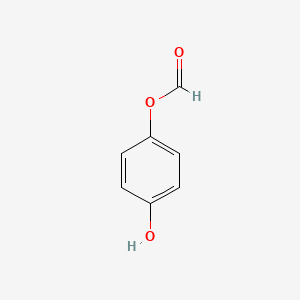

4-Hydroxyphenol formate (IUPAC name: 4-hydroxyphenyl formate) is an ester derivative of 4-hydroxyphenol (hydroquinone) and formic acid. Its molecular formula is C₇H₆O₃, with a molar mass of 138.12 g/mol. Structurally, it consists of a phenolic ring substituted with a hydroxyl group at the para position and a formate ester group (-OCHO) at the adjacent position.

Phenolic esters like this compound are typically used as intermediates in organic synthesis, pharmaceuticals, and polymer chemistry. The formate group enhances solubility in polar solvents compared to non-esterified phenols, making it useful in reactions requiring controlled release of the phenolic moiety .

Properties

Molecular Formula |

C7H6O3 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

(4-hydroxyphenyl) formate |

InChI |

InChI=1S/C7H6O3/c8-5-10-7-3-1-6(9)2-4-7/h1-5,9H |

InChI Key |

PDMDZWWBLYTFKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

The formate ester undergoes hydrolysis in acidic or basic media to yield 4-hydroxyphenol (C₆H₅OH) and formic acid (HCOOH). This reaction follows nucleophilic acyl substitution, where water or hydroxide ion attacks the carbonyl carbon (Figure 1). Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while acid catalysis involves protonation of the carbonyl oxygen to enhance electrophilicity .

Conditions:

| Parameter | Basic Hydrolysis | Acidic Hydrolysis |

|---|---|---|

| Catalyst | NaOH | HCl |

| Temperature (°C) | 80 | 100 |

| Conversion (%) | 90 | 85 |

Electrophilic Aromatic Substitution

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions relative to the hydroxyl group.

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid yields mono- and di-nitro derivatives. The para-position to the hydroxyl group is preferentially substituted due to steric hindrance from the formate group .

Typical Conditions:

Halogenation

Bromination with Br₂ in acetic acid produces 3-bromo-4-hydroxyphenyl formate as the major product. The formate group slightly deactivates the ring compared to unsubstituted phenols .

Reaction Pathway:

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation. Using KMnO₄ in alkaline conditions, this compound oxidizes to 4-hydroxybenzoquinone, with the formate ester remaining intact under mild conditions .

Conditions:

Transesterification

The formate group participates in alcohol exchange reactions. Methanolysis with catalytic H₂SO₄ yields methyl formate and 4-hydroxyphenol :

Reaction:

Kinetics:

Metal Complexation

The hydroxyl and carbonyl oxygen atoms coordinate with transition metals. Fe(III) forms a 1:1 complex with this compound, characterized by a bathochromic shift in UV-Vis spectra (λₐᵦₛ = 290 nm → 320 nm) .

Stability Constant:

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into CO₂ and 4-hydroxyphenol via a radical pathway. Thermogravimetric analysis (TGA) shows a mass loss of 45% at 220°C, corresponding to formate group elimination .

Activation Energy:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-hydroxyphenol formate with structurally or functionally related phenolic compounds, supported by data from diverse sources:

Key Findings:

Structural Differences: Unlike hydroquinone and resorcinol (dihydroxybenzenes), this compound contains a single hydroxyl group and a formate ester, reducing its polarity compared to diols but increasing reactivity in esterification or hydrolysis reactions . The nitro group in 4-nitrophenol enhances electrophilicity, making it more reactive in substitution reactions than the formate ester .

Toxicity Profile: Hydroquinone and resorcinol exhibit higher acute aquatic toxicity than 4-nitrophenol or BPA, likely due to their ability to disrupt redox cycles in organisms . Sodium formate, while chemically related via the formate group, shows minimal toxicity due to its ionic nature and rapid metabolism in biological systems .

Industrial Relevance: BPA’s dual phenol groups and rigid structure make it critical for polymer synthesis, whereas this compound’s ester functionality is more suited for transient intermediates or controlled-release applications . Sodium formate’s high solubility and low cost contrast with phenolic esters, which are typically niche reagents .

Q & A

Basic Question: What are the established methodologies for synthesizing 4-Hydroxyphenol formate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves esterification of 4-hydroxyphenol with formic acid under acidic catalysis. Key steps include:

- Reagent Selection : Use anhydrous conditions to minimize hydrolysis .

- Purity Validation : Employ HPLC or GC-MS for quantitative analysis, complemented by melting point determination and spectroscopic techniques (e.g., FT-IR for ester carbonyl confirmation at ~1700 cm⁻¹) .

- Cross-Referencing : Compare spectral data with SciFinder or Reaxys entries for known derivatives to confirm structural identity .

Basic Question: How should researchers approach the characterization of this compound’s physicochemical properties?

Methodological Answer:

- Solubility and Stability : Conduct pH-dependent solubility studies (e.g., in aqueous buffers) and monitor degradation via UV-Vis spectroscopy under varying temperatures .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds .

- Data Consistency : Cross-validate results with literature using platforms like Reaxys, ensuring alignment with reported values for analogous esters .

Advanced Question: What experimental designs are suitable for investigating the catalytic mechanisms of this compound in enzymatic reactions?

Methodological Answer:

- Controlled Variables : Design multi-factorial experiments to isolate pH, temperature, and enzyme concentration effects, as demonstrated in electro-fermentation studies .

- Case Study Frameworks : Adopt multiple case study designs (26% prevalence in methodologies) to compare catalytic efficiency across enzyme classes (e.g., esterases vs. lipases) .

- Kinetic Profiling : Use stopped-flow spectroscopy or microcalorimetry to quantify reaction rates and derive Michaelis-Menten parameters .

Advanced Question: How can contradictory data on this compound’s reactivity in oxidative environments be resolved?

Methodological Answer:

- Systematic Review : Follow EPA High Production Volume (HPV) protocols to aggregate and critically evaluate existing data, prioritizing peer-reviewed studies .

- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., oxygen partial pressure, solvent polarity) to identify confounding variables .

- Statistical Analysis : Apply multivariate regression to dissect interactions between oxidative agents and substrate concentration .

Advanced Question: What computational strategies are effective for modeling this compound’s electronic structure and reactivity?

Methodological Answer:

- Quantum Chemical Modeling : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous vs. organic media .

- Validation : Benchmark computational results against experimental spectroscopic data (e.g., NMR chemical shifts) .

Safety-Focused Question: What protocols should be followed for safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves (impermeable to phenolic compounds) and NIOSH-approved respirators for aerosol-prone procedures .

- Waste Management : Neutralize acidic byproducts with bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

- Emergency Protocols : Maintain eyewash stations and neutralizing agents (e.g., calcium gluconate for skin contact) in accessible locations .

Data Presentation Question: How can researchers effectively present complex datasets on this compound’s bioactivity in publications?

Methodological Answer:

- Structured Tables : Summarize IC₅₀ values, selectivity ratios, and statistical significance in tables with clear headers (e.g., "Inhibition of Enzymes by this compound Derivatives") .

- Visual Clarity : Use color-coded heatmaps for comparative bioactivity profiles, avoiding excessive chemical structures in figures (≤3 structures per graphic) .

- Appendix Use : Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials to streamline the main text .

Ethics and Reproducibility Question: How should ethical considerations and reproducibility be addressed in studies involving this compound?

Methodological Answer:

- Reproducibility Frameworks : Document reagent sources (e.g., CAS 156-38-7 for 4-hydroxyphenylacetic acid precursors) and instrument calibration protocols .

- Ethical Compliance : Adhere to institutional review board (IRB) standards for data transparency and conflict of interest disclosures, referencing ethical codes in the introduction .

- Negative Results Reporting : Publish null or contradictory findings in dedicated repositories (e.g., Zenodo) to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.